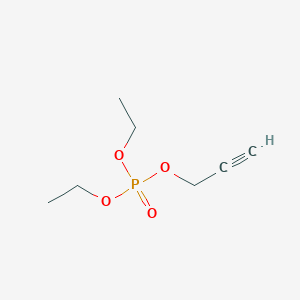

diethyl prop-2-ynyl phosphate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

diethyl prop-2-ynyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13O4P/c1-4-7-11-12(8,9-5-2)10-6-3/h1H,5-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURXZHCIEDSVSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80169023 | |

| Record name | Phosphoric acid, diethyl 2-propynyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17118-80-8 | |

| Record name | Phosphoric acid, diethyl 2-propyn-1-yl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17118-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid, diethyl 2-propynyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017118808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC23726 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, diethyl 2-propynyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Chemistry of Diethyl Prop 2 Ynyl Phosphate and Its Derivatives

Established Synthetic Routes to Diethyl Prop-2-ynyl Phosphate (B84403)

The preparation of diethyl prop-2-ynyl phosphate is most commonly achieved through a direct esterification reaction. This approach is favored for its efficiency and the ready availability of the starting materials.

Esterification via Phosphoryl Chloride and Propargyl Alcohol: Reaction Conditions and Yields

The primary route to this compound involves the reaction of diethyl chlorophosphate with propargyl alcohol. orgsyn.orgthieme-connect.de This reaction is typically carried out in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct. The reaction is generally performed in an ethereal solvent, like diethyl ether, at an initial temperature of 0 °C, and then allowed to proceed at room temperature. frontiersin.org This method has been reported to produce this compound in a respectable yield of 72%. orgsyn.orgthieme-connect.de

The reaction proceeds via a nucleophilic attack of the hydroxyl group of propargyl alcohol on the phosphorus center of diethyl chlorophosphate, leading to the displacement of the chloride leaving group. The presence of triethylamine is crucial for driving the reaction to completion by scavenging the HCl generated.

Table 1: Synthesis of this compound

| Reactants | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Diethyl chlorophosphate, Propargyl alcohol | Triethylamine | Diethyl ether | 0 °C to room temp. | 72% | orgsyn.orgthieme-connect.de |

Comparative Synthesis with Other Propargylic Organophosphates (e.g., Phosphinates)

A parallel synthetic strategy can be employed for the preparation of related propargylic organophosphates, such as prop-2-ynyl diphenylphosphinate. This compound is synthesized from diphenylphosphinic chloride and propargyl alcohol under similar reaction conditions to those used for its phosphate counterpart. orgsyn.org The reaction, conducted in diethyl ether with triethylamine as the base, affords the desired phosphinate in a high yield of 88%. orgsyn.orgthieme-connect.de

This comparison highlights the versatility of the esterification methodology for accessing a range of propargylic organophosphorus compounds. The higher yield observed for the phosphinate may be attributed to the different electronic and steric properties of the diphenylphosphinic chloride compared to diethyl chlorophosphate.

Table 2: Comparative Synthesis of Propargylic Organophosphorus Compounds

| Product | Starting Materials | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Diethyl chlorophosphate, Propargyl alcohol | Triethylamine | Diethyl ether | 72% | orgsyn.orgthieme-connect.de |

| Prop-2-ynyl diphenylphosphinate | Diphenylphosphinic chloride, Propargyl alcohol | Triethylamine | Diethyl ether | 88% | orgsyn.org |

Synthesis of Analogous and Functionalized Prop-2-ynyl Phosphate Esters

The propargyl phosphate scaffold can be modified to include other functionalities, such as fluorine atoms, or used as a starting point for the construction of more elaborate molecular architectures.

Preparation of Fluorinated Prop-2-ynyl Phosphonate (B1237965) Esters

The introduction of fluorine into organophosphorus compounds can significantly alter their chemical and biological properties. The synthesis of α,α-difluoroprop-2-ynylphosphonate esters has been achieved through a two-step sequence starting from an α-hydroxyphosphonate. This process involves a Pfitzner-Moffatt oxidation of a diethyl α-hydroxyalkynephosphonate to the corresponding α-ketophosphonate. Subsequent fluorination of the α-ketophosphonate with diethylaminosulfur trifluoride (DAST) leads to the formation of the desired α,α-difluoroalkynephosphonate.

While a detailed, step-by-step procedure for the direct fluorination of this compound is not extensively documented in a single source, the general strategies for the synthesis of α-fluorinated and α,α-difluorinated propargyl phosphonates provide a clear pathway for accessing these valuable compounds. The synthesis of α-fluoroprop-2-ynylphosphonate esters has been reported to proceed via a regiospecific fluorination strategy.

Strategies for Derivatization and Scaffold Construction

The terminal alkyne of this compound is a versatile functional group that can be readily employed in a variety of chemical transformations for derivatization and the construction of more complex molecular scaffolds. One of the most powerful methods for this purpose is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." orgsyn.orgorgsyn.org

This reaction allows for the efficient and regioselective formation of 1,2,3-triazole rings by reacting the terminal alkyne of this compound with a wide range of organic azides. orgsyn.orgrushim.ru The resulting (1,2,3-triazol-4-yl)methyl diethyl phosphate derivatives are formed in good to excellent yields. For example, the reaction of this compound with benzyl (B1604629) azide (B81097) in the presence of copper(II) sulfate (B86663) and sodium ascorbate (B8700270) (which generates the active Cu(I) catalyst in situ) in a mixture of tert-butanol (B103910) and water at 60 °C proceeds efficiently. orgsyn.org

This methodology has been shown to be tolerant of a variety of functional groups on the azide partner, allowing for the synthesis of a diverse library of triazole-containing organophosphates. This strategy provides a robust and modular approach for building complex molecular architectures from the relatively simple this compound scaffold.

Table 3: Derivatization of this compound via CuAAC

| Azide Reactant | Catalyst System | Solvent | Temperature | Product Yield | Reference |

|---|---|---|---|---|---|

| Benzyl azide | CuSO₄·5H₂O, Sodium ascorbate | t-BuOH/H₂O | 60 °C | Not specified | orgsyn.org |

| 4-Methylbenzyl azide | CuSO₄·5H₂O, Sodium ascorbate | t-BuOH/H₂O | 60 °C | 69% | thieme-connect.de |

| 4-Fluorobenzyl azide | CuSO₄·5H₂O, Sodium ascorbate | t-BuOH/H₂O | 60 °C | 64% | thieme-connect.de |

| Phenyl azide | CuSO₄·5H₂O, Sodium ascorbate | t-BuOH/H₂O | 60 °C | 77% | thieme-connect.de |

| Octyl azide | CuSO₄·5H₂O, Sodium ascorbate | t-BuOH/H₂O | 60 °C | 60% | thieme-connect.de |

Mechanistic Investigations and Chemical Transformations of Diethyl Prop 2 Ynyl Phosphate

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Diethyl Prop-2-ynyl Phosphate (B84403)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands as a cornerstone of click chemistry, prized for its efficiency, high yields, and remarkable functional group tolerance. thieme-connect.de Diethyl prop-2-ynyl phosphate serves as a valuable alkyne component in these reactions, leading to the formation of 1,4-disubstituted 1,2,3-triazole adducts. This transformation involves the reaction of the terminal alkyne of this compound with an organic azide (B81097) in the presence of a copper(I) catalyst, which is typically generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate (B8700270). mdpi.comwikipedia.orgnih.gov The reaction proceeds with high regioselectivity, exclusively yielding the 1,4-isomer due to the copper-mediated reaction mechanism. thieme-connect.denih.gov

Scope and Efficiency in the Formation of Triazolyl Phosphate Adducts

The utility of this compound in CuAAC reactions is underscored by its successful coupling with a diverse array of organic azides. Research has demonstrated that both aliphatic and aromatic azides can be employed to generate the corresponding (1H-1,2,3-triazol-4-yl)methyl diethyl phosphate derivatives in moderate to good yields. mdpi.com

The scope of the reaction includes various substituted benzyl (B1604629) azides, simple alkyl azides, and aromatic azides. For instance, the reaction of this compound with benzyl azide and its substituted derivatives (containing methyl, fluoro, and trifluoromethyl groups) proceeds efficiently. mdpi.com Similarly, reactions with linear (octyl), branched (iso-octyl), and cyclic (cyclohexyl) alkyl azides, as well as phenyl azide, have been successfully carried out, highlighting the broad applicability of this method. mdpi.com While there are limited examples of using prop-2-ynyl phosphates in CuAAC reactions, the available data confirms its capability to form complex triazole structures. mdpi.comresearchgate.net

The yields for these reactions are generally moderate to good, though they can be influenced by the steric and electronic properties of the azide substituent.

| Azide Component | Product | Yield (%) | Reference |

| Benzyl azide | (1-benzyl-1H-1,2,3-triazol-4-yl)methyl diethyl phosphate | 75 | mdpi.com |

| 4-Methylbenzyl azide | [1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl]methyl diethyl phosphate | 69 | mdpi.com |

| 4-Fluorobenzyl azide | [1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]methyl diethyl phosphate | 65 | mdpi.com |

| Octyl azide | (1-octyl-1H-1,2,3-triazol-4-yl)methyl diethyl phosphate | 60 | mdpi.com |

| Cyclohexyl azide | (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methyl diethyl phosphate | 51 | mdpi.com |

| Phenyl azide | (1-phenyl-1H-1,2,3-triazol-4-yl)methyl diethyl phosphate | 77 | mdpi.com |

Influence of Reaction Parameters on CuAAC Efficacy

The success of the CuAAC reaction with this compound is highly dependent on optimizing key reaction parameters, including catalyst loading, temperature, and reaction time. mdpi.comresearchgate.net A standard and effective catalytic system involves copper(II) sulfate pentahydrate (CuSO₄·5H₂O) as the catalyst precursor and sodium ascorbate as the reducing agent to generate the active Cu(I) species in situ. mdpi.comresearchgate.net The reaction is typically performed in a mixture of tert-butyl alcohol and water. mdpi.comresearchgate.net

Studies have shown that for this compound, a longer reaction time is necessary compared to more reactive alkynes under identical catalytic conditions. mdpi.com An investigation into the reaction between benzyl azide and this compound revealed that at 60 °C with 3 mol% CuSO₄·5H₂O and 5 mol% sodium ascorbate, the reaction was incomplete after 10 minutes. mdpi.com

The efficacy of the reaction is clearly demonstrated by tracking its progress over time.

| Entry | Reaction Time (min) | Conversion (%) | Isolated Yield (%) | Reference |

| 1 | 10 | 48 | - | mdpi.com |

| 2 | 20 | 59 | - | mdpi.com |

| 3 | 30 | 100 | 75 | mdpi.com |

As shown in the table, extending the reaction time to 30 minutes was required to achieve complete conversion and obtain the desired (1-benzyl-1H-1,2,3-triazol-4-yl)methyl diethyl phosphate in a 75% isolated yield. mdpi.com This demonstrates that while this compound is a viable substrate, its reactivity necessitates carefully optimized conditions to ensure high efficacy.

Reactivity Profiling in Comparison to Related Propargyl Phosphinates

A direct comparison of the reactivity of this compound with analogous propargyl phosphinates in the CuAAC reaction reveals notable differences. Specifically, this compound exhibits lower reactivity than prop-2-ynyl diphenylphosphinate. mdpi.com

Under optimized conditions for the phosphinate (3 mol% CuSO₄·5H₂O, 5 mol% sodium ascorbate, 60 °C, 10 min), the reaction with benzyl azide went to completion. mdpi.comresearchgate.net However, when this compound was used under these same conditions, the reaction was incomplete, achieving only 48% conversion. mdpi.com To drive the reaction to completion for the phosphate, the reaction time had to be extended to 30 minutes. mdpi.comresearchgate.net This suggests that the electronic nature of the phosphoryl group in the phosphate ester makes the alkyne less susceptible to the copper-catalyzed cycloaddition compared to the phosphinate analogue. The difference in reactivity highlights how subtle changes in the organophosphorus moiety can influence the efficiency of the CuAAC reaction.

Exploration of Nucleophilic and Electrophilic Reactivity

Beyond the well-established cycloaddition chemistry, the chemical nature of this compound is defined by the electrophilic and nucleophilic character of its constituent moieties.

Reactivity of the Alkyne Moiety in this compound

The alkyne group in this compound is the primary site of reactivity. The electron-withdrawing nature of the adjacent phosphate group activates the triple bond, making it susceptible to attack by nucleophiles. nih.govresearchgate.net This is a general feature of alkynes conjugated to electron-withdrawing groups, which are known as activated alkynes or Michael acceptors. nih.govacs.org Such systems readily undergo conjugate addition reactions with a variety of soft nucleophiles like thiols and amines. researchgate.netacs.org The rate and efficiency of these nucleophilic additions are dependent on the strength of the nucleophile and the electrophilicity of the alkyne. acs.org

Conversely, the alkyne's electron-rich π-system allows it to react with electrophiles. The reaction often begins with the activation of the triple bond by an electrophile, such as iodine, forming a reactive intermediate. beilstein-journals.org This intermediate can then be trapped by an internal or external nucleophile, leading to cyclization or addition products. beilstein-journals.org For example, the π-activation of an alkyne by iodine can facilitate an intramolecular attack from an oxygen atom to form a heterocyclic ring. beilstein-journals.org This dual reactivity allows the alkyne moiety to participate in a wide range of chemical transformations beyond cycloadditions.

Analogous Reactivity of Phosphoryl-Stabilized Anions in Related Systems (e.g., Allylic Phosphonates)

The phosphoryl (P=O) group plays a crucial role in stabilizing adjacent negative charges. organicreactions.org This property is synthetically powerful and has been extensively utilized in the chemistry of organophosphorus compounds, particularly in the formation of phosphoryl-stabilized carbanions. organicreactions.orgnih.gov While this compound itself does not have a proton that is readily abstracted to form such a stabilized anion, its isomers and related structures, such as allylic phosphonates, provide insight into this potential reactivity.

In systems like allylic or benzylic phosphonates, a base can remove a proton from the carbon atom alpha to the phosphorus atom. organicreactions.orgacs.org The resulting carbanion is stabilized by the delocalization of the negative charge onto the electronegative oxygen atoms of the phosphoryl group. organicreactions.org Although the exact nature of this delocalization is complex, the ability of phosphorus to engage its d-orbitals is considered a contributing factor. organicreactions.org These stabilized anions are potent nucleophiles and are widely used in organic synthesis, most notably in the Horner-Wadsworth-Emmons reaction to form alkenes from aldehydes and ketones. organicreactions.orgnih.gov The use of these phosphonate (B1237965) carbanions offers advantages such as the availability of reagents and often straightforward reaction conditions and workup procedures. organicreactions.org

Rearrangement Pathways and Isomerization Dynamics

The structural framework of this compound, featuring a terminal alkyne and a phosphate ester, predisposes it to a variety of rearrangement and isomerization reactions. These transformations are often catalyzed by bases or transition metals and are fundamental to its synthetic utility.

A characteristic reaction of propargyl organophosphorus compounds is the 1,3-prototropic rearrangement to their corresponding allenic isomers. researchgate.netbeilstein-journals.org This isomerization is typically facilitated by basic conditions, where a proton is abstracted from the carbon atom positioned between the phosphoryl group and the alkyne. beilstein-journals.org The resulting intermediate then undergoes rearrangement to form the more stable allenyl derivative. beilstein-journals.org

The unique electronic properties of the phosphoryl group, in conjunction with the cumulated double bonds of the allene (B1206475), create a versatile synthon for further chemical transformations. shu.bg The substituents on both the phosphorus atom and the allene system can be varied to fine-tune the reactivity of the molecule, allowing for selective activation of different reaction centers. shu.bg This propargyl-allene isomerization is a key step in the synthesis of various functionalized organophosphorus compounds, including those with potential biological activity. researchgate.netshu.bg

Key Findings on Propargyl-Allene Isomerization:

| Reactant Type | Conditions | Outcome | Reference |

|---|---|---|---|

| Propargyl organophosphorus compounds | Base catalysis | Formation of corresponding allenes | researchgate.netbeilstein-journals.org |

| P-propargyl system | Basic conditions | 1,3-hydrogen shift to allenyl derivative | beilstein-journals.org |

Phosphate esters can undergo both intra- and intermolecular rearrangement reactions, often influenced by the reaction conditions and the nature of the substituents. researchgate.net A notable example is the anionic phospho-Fries rearrangement, which involves the conversion of an aryl phosphate ester to an ortho-hydroxyarylphosphonate. researchgate.nettestbook.com This 1,3-(OC) migration is initiated by the formation of an aryl anion adjacent to the phosphate substituent, which is then followed by the transposition of the phosphoryl moiety. researchgate.net

The hydrolysis of phosphate esters, another significant transformation, can proceed through different mechanisms involving either P-O or C-O bond cleavage. pearson.comresearchgate.net The specific pathway is dependent on factors such as the degree of esterification, the nature of the leaving group, and the reaction medium. researchgate.net These rearrangements and hydrolytic processes are crucial in both synthetic chemistry and biological systems.

Transition Metal-Mediated Chemical Transformations Involving Propargylic Phosphates

The reactivity of this compound and related propargylic phosphates is significantly expanded through transition metal catalysis. Palladium, nickel, and rhodium complexes have been shown to mediate a diverse array of transformations, leading to the formation of new carbon-carbon and carbon-phosphorus bonds.

Palladium catalysts are instrumental in the uncaging of propargylic protecting groups, a bioorthogonal reaction with applications in medicinal chemistry for the activation of prodrugs. researchgate.netnih.govrsc.org The mechanism of palladium(II)-mediated uncaging of propargylic substrates often involves a biphasic kinetic profile. The initial fast phase includes an anti-Markovnikov hydration of the propargyl group, followed by C-O bond cleavage through a β-O elimination. researchgate.net The subsequent slower phase is promoted by Pd(0) species formed during the initial phase. researchgate.net The efficiency of these uncaging reactions can be significantly influenced by the concentration of ions like chloride in the reaction medium. nih.govunirioja.es

Palladium also catalyzes the formation of C-P bonds, providing efficient routes to various organophosphorus compounds. organic-chemistry.orgbeilstein-journals.orgdiva-portal.orgnih.gov For instance, palladium-catalyzed cross-coupling reactions of H-phosphonates with aryl or vinyl halides are a key method for synthesizing aryl- and vinylphosphonates. diva-portal.org Mechanistic studies have revealed that additives like acetate (B1210297) can accelerate these reactions by acting as a bidentate ligand for palladium, altering the reaction mechanism and leading to significantly faster transformations. diva-portal.org

Palladium-Catalyzed Reactions of Propargylic Phosphates:

| Reaction Type | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Uncaging | Pd(II) complexes | Biphasic kinetics, influenced by chloride concentration | researchgate.netnih.govunirioja.es |

| C-P Bond Formation | Pd(0) with ligands (e.g., dppf) | Cross-coupling of H-phosphonates; accelerated by acetate | organic-chemistry.orgdiva-portal.org |

Nickel catalysis has emerged as a powerful tool for the functionalization of propargylic phosphates. Nickel-catalyzed propargylic substitution reactions with a variety of phosphorus nucleophiles, including phosphine (B1218219) oxides, phosphinates, and phosphonates, provide a versatile method for the synthesis of axially chiral phosphorus-containing allenes. researchgate.netdntb.gov.uahkbu.edu.hknih.govnih.gov These reactions often exhibit high chemo-, regio-, and enantioselectivity. researchgate.net The axial chirality of the allene products is typically controlled by the chiral ligand on the nickel catalyst. nih.gov

Furthermore, nickel-catalyzed hydroalkylation reactions of alkenes with alkyl electrophiles represent a significant advancement in C(sp3)-C(sp3) bond formation. epfl.chscispace.com In this process, the insertion of an alkene into a nickel-hydride species generates a nickel-alkyl intermediate, which then couples with an alkyl electrophile. epfl.ch While not directly involving this compound as a substrate, the principles of nickel-hydride catalysis are relevant to potential transformations of this compound.

Nickel-Catalyzed Reactions Involving Propargylic Systems:

| Reaction Type | Catalyst System | Product Type | Reference |

|---|---|---|---|

| Propargylic Substitution | Ni(II) with chiral ligands | Axially chiral phosphorus-containing allenes | researchgate.netdntb.gov.uahkbu.edu.hknih.govnih.gov |

| Negishi Arylation | Ni/pybox | Enantioselective arylation of propargylic bromides | acs.org |

| Migratory Hydroalkynylation | NiH catalyst | Benzylic alkynylation products | nih.gov |

Rhodium catalysts are highly effective in mediating cyclization and arylation reactions involving alkyne-containing substrates. nih.govresearchgate.net Rhodium(I)-catalyzed [2+2+2] cyclizations of diynes with various partners, such as enones or other alkynes, provide a powerful method for the construction of carbo- and heterocyclic ring systems. nih.govresearchgate.netuwindsor.ca These reactions can be performed both inter- and intramolecularly and often proceed with high efficiency, sometimes promoted by microwave irradiation. nih.gov

Rhodium catalysts also facilitate the arylation of propargylic alcohols with boronic acids, leading to the formation of allylic alcohols with high regioselectivity. scholaris.ca While this specific reaction does not use a phosphate, it highlights the potential for rhodium-catalyzed C-C bond formation at the propargylic position. Furthermore, rhodium-catalyzed C-H activation and functionalization of phosphine-containing molecules demonstrate the diverse reactivity achievable with this metal. researchgate.netacs.org

Rhodium-Catalyzed Reactions of Alkynes:

| Reaction Type | Catalyst System | Key Transformation | Reference |

|---|---|---|---|

| [2+2+2] Cyclization | RhCl(PPh3)3 | Cyclization of diynes with enones | nih.govresearchgate.net |

| Reductive Cyclization | Cationic Rh(I) | Reductive carbocyclization of 1,6-diynes | researchgate.net |

| Arylation | Rhodium with boronic acids | Arylation of propargylic alcohols | scholaris.ca |

Advanced Spectroscopic Characterization and Structural Analysis Methodologies

Application of Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multidimensional NMR spectroscopy is a cornerstone for the structural analysis of diethyl prop-2-ynyl phosphate (B84403). It enables the unambiguous assignment of proton (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P) signals and is crucial for monitoring its chemical transformations.

One-dimensional NMR techniques are fundamental in verifying the structure of diethyl prop-2-ynyl phosphate and its derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound derivatives provides characteristic signals for the ethyl and propargyl groups. For instance, in derivatives like (1-benzyl-1H-1,2,3-triazol-4-yl)methyl diethyl phosphate, the ethoxy protons appear as a triplet around 1.17-1.27 ppm (CH₃) and a multiplet around 3.87-4.09 ppm (OCH₂). mdpi.com The methylene (B1212753) protons of the propargyl group adjacent to the phosphate oxygen are typically observed as a doublet, with coupling to the phosphorus atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data. The ethyl group carbons in diethyl phosphate derivatives show distinct signals, with the methyl carbon appearing around 16.1 ppm (with ³J(CP) coupling) and the methylene carbon around 64.0-64.1 ppm (with ²J(CP) coupling). mdpi.com The carbons of the propargyl group also exhibit characteristic shifts.

³¹P NMR Spectroscopy: ³¹P NMR is particularly valuable for characterizing organophosphorus compounds. For this compound and its derivatives, a single resonance is typically observed. In a variety of (1-benzyl-1H-1,2,3-triazol-4-yl)methyl diethyl phosphate derivatives, the ³¹P chemical shift is consistently found in the narrow range of -1.0 to -1.1 ppm. mdpi.com This technique is also highly effective for monitoring reactions, such as the copper-catalyzed azide-alkyne cycloaddition (click chemistry), where the conversion of the starting material, this compound, can be tracked by the appearance of the product's ³¹P signal. mdpi.comnih.gov

Table 1: Representative NMR Data for Diethyl Phosphate Derivatives

| Nucleus | Functional Group | Chemical Shift (ppm) | Coupling Constant (Hz) |

|---|---|---|---|

| ¹H | OCH₂CH₃ | 1.17-1.27 (triplet) | ³J(HH) = 6.9 |

| OCH₂ CH₃ | 3.87-4.09 (multiplet) | ||

| CH₂ O | 5.07-5.16 (doublet) | ³J(HP) = 9.2-9.4 | |

| ¹³C | OCH₂CH₃ | 16.1 | ³J(CP) = 6.3-6.8 |

| OCH₂ CH₃ | 64.0-64.1 | ²J(CP) = 5.9-6.4 | |

| CH₂ O | 60.6 | ²J(CP) = 5.2-6.2 | |

| ³¹P | Phosphate | -1.0 to -1.1 |

Data derived from (1-benzyl-1H-1,2,3-triazol-4-yl)methyl diethyl phosphate and its analogues. mdpi.com

Two-dimensional NMR experiments are instrumental in confirming the precise molecular structure of complex molecules derived from this compound by revealing through-bond and through-space correlations between nuclei. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity of the carbon skeleton and the placement of protons. researchgate.net For example, in the characterization of cycloaddition products of this compound, 2D NMR plays a major role in confirming the formation of the 1,4-regioisomer by analyzing correlations between protons and both adjacent and distant carbons. researchgate.net

Computational Spectroscopy and Theoretical Prediction of Spectral Properties

Computational methods provide a powerful complement to experimental spectroscopy by predicting spectral parameters and aiding in the interpretation of complex spectra.

Quantum chemical calculations can predict NMR chemical shifts and coupling constants, offering a theoretical framework to understand the electronic environment of the nuclei. Methods such as Density Functional Theory (DFT) are commonly used for this purpose. For organophosphorus compounds, these calculations can help to assign signals and to understand the influence of conformation on the spectral parameters. While specific computational studies on the NMR parameters of this compound are not widely documented, related research on other organophosphorus compounds demonstrates the utility of these methods in correlating calculated and experimental ³¹P NMR chemical shifts.

Vibrational Spectroscopy: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The characterization of reaction products of this compound often includes IR spectroscopy to confirm the presence of key structural features. researchgate.net Computational studies on analogous molecules, such as diethyl phosphate, have employed generalized valence force fields and normal coordinate analysis to understand the vibrational modes of the phosphodiester backbone. nih.gov These studies reveal that phosphoester stretching modes are highly sensitive to the molecule's conformation. nih.gov Similar computational approaches could be applied to this compound to predict its IR and Raman spectra, aiding in the interpretation of experimental data and providing insights into its conformational preferences. The combination of molecular dynamics (MD) and DFT has been shown to be effective in capturing the spectral characteristics of simple phosphate-containing molecules by explicitly considering the solvent and conformational averaging. nih.gov

Theoretical Chemistry and Mechanistic Elucidation Studies

Density Functional Theory (DFT) for Reaction Mechanism Investigations

DFT calculations have become instrumental in mapping the electronic landscape of chemical reactions involving organophosphorus compounds. By providing a quantum mechanical description of the system, DFT allows for the detailed characterization of transient species and the energetic pathways that govern chemical transformations.

Characterization of Transition States and Reaction Intermediates

While specific DFT studies exclusively targeting diethyl prop-2-ynyl phosphate (B84403) are not extensively documented in the current literature, the principles of such investigations can be inferred from studies on analogous phosphate esters and alkynyl systems. nih.gov Theoretical chemists typically employ DFT to locate and characterize the geometry and electronic structure of transition states (TS) and reaction intermediates. acs.org For instance, in a potential cycloaddition reaction involving the alkyne moiety of diethyl prop-2-ynyl phosphate, DFT calculations would be used to model the concerted or stepwise nature of the reaction. This involves identifying the high-energy transition state structure where bonds are partially broken and formed, as well as any lower-energy intermediate species that may exist along the reaction coordinate. researchgate.netresearchgate.net The vibrational frequency analysis of these structures is crucial; a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate, while intermediates possess all real frequencies. nih.gov

Computational Modeling of Reactivity and Selectivity

Computational models extend beyond mechanistic elucidation to predict the inherent reactivity of molecules and the selectivity of their reactions. These predictive capabilities are invaluable for designing new synthetic methodologies and for understanding the factors that control chemical outcomes.

Prediction of Reactivity Hotspots and Regioselectivity

The concept of "reactivity hotspots" refers to the specific atoms or regions within a molecule that are most susceptible to chemical attack. Computational methods can predict these hotspots by analyzing the distribution of electron density and other electronic properties. For this compound, the terminal alkyne and the phosphoryl group represent potential sites of reactivity. DFT-based reactivity descriptors, such as the Fukui function and the dual descriptor, can quantify the electrophilic and nucleophilic character of different atomic sites, thereby predicting where the molecule is most likely to react with various reagents. rsc.org

In reactions where multiple products can be formed, such as the addition to the unsymmetrical alkyne, predicting the regioselectivity is crucial. acs.org Computational modeling can determine the activation energies for the different possible reaction pathways leading to each regioisomer. researchgate.net The pathway with the lower activation energy is expected to be the dominant one, thus allowing for the prediction of the major product. Such analyses have been successfully applied to a wide range of organic reactions, and the same principles would be applicable to understanding the regiochemical outcomes of reactions involving this compound. mdpi.com

Studies on Kinetic Resolution and Enantioselectivity in Chiral Systems

When a chiral catalyst or reagent is used, this compound, although achiral itself, can be involved in reactions that generate chiral products. Computational studies are pivotal in understanding the origins of enantioselectivity in such processes. thieme-connect.com By modeling the interaction between the substrate, the chiral catalyst, and the incoming reagent, it is possible to identify the key non-covalent interactions that stabilize the transition state leading to one enantiomer over the other.

Furthermore, if this compound were part of a racemic mixture of a more complex chiral molecule, computational modeling could be used to study its kinetic resolution. wikipedia.org This involves calculating the energy barriers for the reaction of each enantiomer with a chiral resolving agent. A significant difference in these activation energies would indicate that one enantiomer reacts faster than the other, providing a theoretical basis for the feasibility of the kinetic resolution.

Intermolecular Interactions and Hydrogen Bonding Analysis

The non-covalent interactions that this compound can engage in are crucial for its physical properties, its behavior in solution, and its interaction with other molecules, including in biological systems or in the solid state. semanticscholar.orgliverpool.ac.uk

Computational studies, particularly those employing DFT, can provide detailed insights into the nature and strength of these interactions. nih.govulpgc.esresearchgate.net Analysis of the molecular electrostatic potential (MEP) can identify regions of positive and negative charge on the molecule's surface, indicating potential sites for hydrogen bonding. The phosphoryl oxygen is a strong hydrogen bond acceptor, while the terminal alkyne can also participate in weaker C-H···π interactions.

A study investigating the hydrogen bonding properties of various organophosphorus compounds provided the following parameters for this compound:

| Parameter | Value |

| Charge on the most negative atom (q-) | 0.205 |

| Charge on the most positive hydrogen (qH+) | 0.101 |

| Enthalpy of formation of hydrogen bond dimers (kcal/mol) | 3.542 |

| Table 1: Calculated Hydrogen Bonding Parameters for this compound. |

These theoretical parameters offer a quantitative measure of the compound's ability to participate in hydrogen bonding, which is fundamental to understanding its solubility, crystal packing, and interactions with biological targets.

Academic and Synthetic Applications of Diethyl Prop 2 Ynyl Phosphate

Utility as a Building Block in Organic Synthesis

The reactivity of the terminal alkyne and the properties imparted by the phosphate (B84403) group make diethyl prop-2-ynyl phosphate a valuable reagent in synthetic organic chemistry.

Precursor for Heterocyclic Compounds (e.g., Triazole-Containing Structures)

This compound is a key precursor in the synthesis of 1,2,3-triazole-containing structures through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.comresearchgate.netresearchgate.net This reaction provides an efficient and regioselective method to form a stable triazole ring, linking the phosphate moiety to various organic scaffolds.

The synthesis of (1H-1,2,3-triazol-4-yl)methyl diethyl phosphates has been successfully achieved by reacting this compound with a wide array of organic azides. mdpi.com These reactions typically proceed under mild conditions, often using a catalyst system of copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate (B8700270) to generate the active copper(I) species in situ. mdpi.comsemanticscholar.org The process is robust, tolerating a variety of functional groups on the azide (B81097) partner, including substituted benzyl (B1604629) azides, alkyl azides, and aryl azides, leading to the corresponding triazole products in good to excellent yields. mdpi.com

For instance, the reaction with benzyl azide and its derivatives (e.g., 4-methyl-, 2-, 3-, or 4-fluorobenzylazide) proceeds efficiently to yield the corresponding (1-benzyl-1H-1,2,3-triazol-4-yl)methyl diethyl phosphate derivatives. mdpi.com The versatility of this method allows for the creation of a diverse library of triazole-functionalized phosphonates, which have potential applications in medicinal chemistry and materials science. nih.govacs.org

| Azide Reactant | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| Benzyl azide | CuSO₄·5H₂O, Sodium ascorbate | 54-69 | mdpi.com |

| Substituted benzyl azides | CuSO₄·5H₂O, Sodium ascorbate | 54-69 | mdpi.com |

| Octyl azide | CuSO₄·5H₂O, Sodium ascorbate | 60 | mdpi.com |

| iso-Octyl azide | CuSO₄·5H₂O, Sodium ascorbate | 54 | mdpi.com |

| Cyclohexyl azide | CuSO₄·5H₂O, Sodium ascorbate | 51 | mdpi.com |

| Phenyl azide | CuSO₄·5H₂O, Sodium ascorbate | 77 | mdpi.com |

Contribution to Carbon-Carbon and Carbon-Phosphorus Bond Formation Methodologies

While direct examples of this compound in carbon-carbon bond formation are less common, the related compound, diethyl prop-2-enylphosphonate, demonstrates the versatility of such scaffolds. rsc.orgunl.ptunl.pt The lithiated form of diethyl prop-2-enylphosphonate acts as a nucleophile, participating in conjugate additions to α,β-unsaturated ketones and esters, leading to the formation of new carbon-carbon bonds. rsc.orgunl.pt This reactivity highlights the potential of the carbon backbone of such organophosphorus compounds in synthetic transformations.

The formation of carbon-phosphorus (C-P) bonds is a fundamental process in organophosphorus chemistry. beilstein-journals.orgntu.edu.sgmit.edu The synthesis of this compound itself involves the formation of a C-O-P linkage, typically through the reaction of propargyl alcohol with diethyl chlorophosphate in the presence of a base. mdpi.comsemanticscholar.org While this is not a direct C-P bond formation, the resulting compound serves as a platform for reactions where the phosphorus moiety is strategically incorporated into larger molecules.

Development of Functional Materials and Smart Systems

Organophosphorus compounds, including derivatives of this compound, are increasingly being explored for their utility in materials science.

Integration into Polymer and Macromolecular Architectures (e.g., Flame Retardants)

Organophosphates are widely used as flame retardants in various polymers. wikipedia.orgchemicalbook.com The phosphorus-containing groups can act in both the gas and condensed phases during combustion to suppress fire. When incorporated into a polymer matrix, they can decompose upon heating to form phosphoric acid derivatives, which promote char formation on the polymer surface. This char layer acts as a barrier, insulating the underlying material from heat and preventing the release of flammable volatiles.

The presence of the alkyne group in this compound offers a reactive handle for its incorporation into polymer chains. For example, the click reaction with azide-functionalized polymers or monomers can be used to covalently attach the phosphate moiety. A triazole-functionalized phosphate flame-retardant monomer was synthesized via the click reaction of 2-azidoethanol (B47996) and triprop-2-ynyl phosphate. mdpi.comsemanticscholar.org This approach allows for the creation of polymers with built-in flame retardancy.

Exploration of Organophosphorus Compounds in Organic Electronics (General Organophosphorus Relevance)

Organophosphorus compounds are emerging as a promising class of materials for applications in organic electronics. nih.govrsc.orguu.se The phosphorus atom can be incorporated into π-conjugated systems to tune their electronic and optical properties. diva-portal.org While specific applications of this compound in this area are not yet widely reported, the broader class of organophosphorus materials is being investigated for use in:

Organic Light-Emitting Diodes (OLEDs): Phosphine (B1218219) oxides are used as host materials or electron-transporting materials in OLEDs. nih.gov

Organic Field-Effect Transistors (OFETs): The electronic properties of organophosphorus compounds can be tailored for use as semiconductors in OFETs. uu.se

Organic Photovoltaics (OPVs): Phosphorus-containing polymers are being explored for their potential in solar cell applications. nih.gov

The synthetic versatility of this compound makes it a potential building block for creating novel organophosphorus materials with tailored electronic properties for these applications.

Role in Bioorthogonal Chemistry and Chemical Biology Tools

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. rsc.orgthieme-connect.de The CuAAC reaction, for which this compound is a substrate, is a prime example of a bioorthogonal reaction. researchgate.net

The alkyne group of this compound can be used to "click" onto azide-modified biomolecules, such as proteins, nucleic acids, or lipids. rsc.orgthieme-connect.de This allows for the introduction of a phosphate group as a probe or a label. For example, propargyl-SAM, a synthetic analogue of S-adenosyl methionine (SAM), can be used to enzymatically transfer a propargyl group onto biomolecules. kaust.edu.sa These propargylated biomolecules can then be reacted with an azide-functionalized phosphate, derived conceptually from a compound like this compound, for detection or functional studies.

Design of Caging Groups and Prodrug Strategies (Related to Propargyl/Allenyl Systems)

The propargyl group, a key feature of this compound, is increasingly utilized in the design of caging groups for prodrug strategies. acs.orgrhhz.netnih.govnih.gov Caging a biologically active molecule renders it temporarily inert, with subsequent activation at a specific target site. This bioorthogonal approach minimizes off-target effects and enhances therapeutic efficacy. rhhz.netrsc.org The activation of these prodrugs often involves transition metal catalysts, such as palladium or platinum, which cleave the propargyl group to release the active drug. acs.orgnih.govnih.gov

The propargyl group's utility in prodrug design is highlighted by its greater sensitivity to palladium-mediated activation compared to the allyl group, making it a more suitable candidate for bioorthogonal strategies. acs.org For instance, propargyl-caged prodrugs have been designed for tubulin polymerization inhibitors and the anticancer agent 5-fluorouracil (B62378) (5-FU). acs.orgnih.gov In these strategies, the bioactive functional group of the drug is masked by the propargyl-containing moiety, rendering the drug inactive. acs.org The prodrug can then be activated in a targeted manner, for example, within a tumor that has been localized with a nano-encapsulated palladium catalyst. rhhz.netnih.gov

The synthesis of this compound itself is a straightforward process, often achieved through the esterification of the corresponding phosphinic acid. researchgate.net This accessibility makes it an attractive building block for incorporating a propargyl phosphate moiety into more complex molecules. The alkyne group in this compound can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reactions. This allows for the efficient and regioselective synthesis of 1,2,3-triazole-containing phosphonates. researchgate.net These triazole products are of interest for their potential biological activities.

Table 1: Examples of Propargyl-Based Prodrug Systems

| Parent Drug | Caging Group | Activation Method | Reference |

| Tubulin Polymerization Inhibitor | Propargyl | Palladium-mediated cleavage | acs.org |

| 5-Fluorouracil (5-FU) | Propargyl | Platinum-mediated cleavage | nih.gov |

| Gemcitabine | N-propargyloxycarbonyl | Palladium-catalyzed cleavage | rsc.org |

| Monomethyl Auristatin E (MMAE) | Aliphatic anchor with bioorthogonal cleavage site | Palladium nanoparticle-mediated cleavage | nih.gov |

Investigation of Enzyme Interactions and Metabolic Pathway Modulation (Analogous Prop-2-ynyl Diphosphate)

While direct studies on the interaction of this compound with specific enzymes are not extensively documented in the provided context, we can draw analogies from the behavior of structurally similar endogenous molecules, such as isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.comnih.gov These isoprenoid precursors are synthesized via the mevalonate (B85504) (MVA) and the methylerythritol 4-phosphate (MEP) pathways. mdpi.comnih.gov The MEP pathway, in particular, involves a series of enzymatic reactions that convert pyruvate (B1213749) and glyceraldehyde-3-phosphate into IPP and DMAPP. mdpi.comnih.gov

The terminal step of the MEP pathway is catalyzed by (E)-4-hydroxy-3-methylbut-2-en-1-yl diphosphate reductase (HDR), which converts (E)-4-hydroxy-3-methylbut-2-enyl diphosphate (HMBDP) into a mixture of IPP and DMAPP. nih.govresearchgate.net The phosphonate (B1237965) group in this compound suggests potential interactions with enzymes that bind phosphate-containing substrates, such as kinases or phosphatases. evitachem.com The propargyl group introduces a reactive alkyne functionality that could potentially act as an inhibitor or a labeling agent for enzymes that have a suitable nucleophile in their active site.

For example, propargyl-linked antifolates have been shown to be potent inhibitors of dihydrofolate reductase (DHFR) from fungal pathogens like Candida albicans and Candida glabrata. nih.gov In another study, a N-(3-(5-(2'-deoxyuridine-5'-phosphate))prop-2-ynyl)octanamide was identified as a potent and selective inhibitor of Mycobacterium tuberculosis ThyX, a flavin-dependent thymidylate synthase. researchgate.net The ProTide technology, which masks the charges of the phosphate group to improve cell permeability, was employed to deliver this inhibitor into the mycobacterial cells. researchgate.net This strategy highlights the potential for designing propargyl-containing phosphate prodrugs that target specific enzymes.

The structural similarity of this compound to intermediates in the MEP pathway, such as HMBDP, suggests that it could potentially act as a substrate analog or inhibitor for enzymes within this pathway. The diphosphate moiety is a key recognition element for these enzymes, and the propargyl group could either mimic the natural substrate or act as a reactive handle to covalently modify the enzyme. Further research is needed to explore these potential interactions and to determine if this compound or its derivatives could be used to modulate isoprenoid biosynthesis.

Table 2: Key Enzymes in the MEP Pathway

| Enzyme | Abbreviation | Function | Reference |

| 1-deoxy-D-xylulose-5-phosphate synthase | DXS | Condensation of pyruvate and D-glyceraldehyde 3-phosphate | nih.gov |

| 1-deoxy-D-xylulose-5-phosphate reductoisomerase | DXR | Rearrangement and reduction of DXP | nih.gov |

| 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol synthase | IspD | Formation of CDP-ME | niu.edu |

| 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase | IspE | Phosphorylation of CDP-ME | niu.edu |

| 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase | IspF | Cyclization of CDP-MEP | researchgate.netniu.edu |

| (E)-4-hydroxy-3-methylbut-2-enyl-diphosphate synthase | IspG | Reduction of MEcPP to HMBPP | nih.govresearchgate.net |

| (E)-4-hydroxy-3-methylbut-2-enyl diphosphate reductase | HDR/IspH | Conversion of HMBPP to IPP and DMAPP | nih.govnih.govresearchgate.net |

Future Perspectives and Emerging Research Avenues for Diethyl Prop 2 Ynyl Phosphate

Innovative Synthetic Strategies and Green Chemistry Approaches

The conventional synthesis of diethyl prop-2-ynyl phosphate (B84403) involves the reaction of diethyl chlorophosphate with propargyl alcohol. mdpi.com While effective, current research is geared towards developing more environmentally benign and efficient synthetic routes, aligning with the principles of green chemistry.

One of the most promising green chemistry approaches for utilizing diethyl prop-2-ynyl phosphate is through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and highly regioselective synthesis of 1,2,3-triazole derivatives under mild conditions, often in aqueous solvent systems. researchgate.net The high atom economy and the use of a catalyst that can be effective in trace amounts contribute to the green credentials of this methodology. researchgate.net

Recent advancements in mechanochemistry offer another innovative and sustainable route to alkynyl phosphonates. Mechanochemical synthesis, which involves reactions induced by mechanical force (e.g., grinding), can often be performed in the absence of solvents, leading to a significant reduction in waste. Research into the mechanochemical phosphorylation of acetylides using condensed phosphates has shown promise for a more sustainable production of organophosphorus compounds, potentially bypassing hazardous reagents. researchgate.net

Furthermore, the development of catalyst- and reagent-free protocols represents a significant leap towards ideal green synthesis. For instance, some multicomponent reactions for synthesizing heterocyclic organophosphorus compounds can be carried out under microwave irradiation or even at ambient temperature without any catalyst, showcasing a high degree of atom economy and environmental compatibility. mdpi.com

| Synthetic Strategy | Key Features | Green Chemistry Aspects | Reference(s) |

| Conventional Synthesis | Reaction of diethyl chlorophosphate with propargyl alcohol. | Established and reliable method. | mdpi.com |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High regioselectivity, mild reaction conditions, high yields. | High atom economy, use of environmentally benign solvents (e.g., water/ethanol mixtures), low catalyst loading. | researchgate.net |

| Mechanochemical Synthesis | Solvent-free reaction conditions. | Reduced solvent waste, potential for lower energy consumption. | researchgate.net |

| Catalyst-Free Multicomponent Reactions | Reactions proceed without a catalyst, often under mild conditions (e.g., ambient temperature or microwave irradiation). | High atom economy, elimination of catalyst-related waste and toxicity concerns. | mdpi.com |

Integration with Catalytic Asymmetric Synthesis for Chiral Derivatives

The development of chiral organophosphorus compounds is of significant interest due to their potential applications in medicine and as chiral ligands in asymmetric catalysis. The integration of this compound and similar propargylic phosphates into catalytic asymmetric synthesis is a burgeoning area of research.

A notable advancement is the copper-catalyzed asymmetric alkylation and arylation of propargylic phosphates. acs.orgbohrium.com This method allows for the synthesis of chiral allenes with excellent chirality transfer and regioselectivity. acs.orgbohrium.comorganic-chemistry.org By employing a chiral copper catalyst, it is possible to control the stereochemical outcome of the reaction, leading to the formation of enantioenriched products. These chiral allenes are valuable intermediates for the synthesis of more complex molecules.

The general approach involves the reaction of a chiral propargylic phosphate with an organoboron nucleophile in the presence of a copper catalyst and a suitable ligand. The choice of ligand is crucial for achieving high levels of stereocontrol.

| Reaction Type | Catalyst System | Key Outcome | Significance | Reference(s) |

| Asymmetric Alkylation/Arylation | Copper-catalyst with chiral ligand | Synthesis of chiral trisubstituted allenes | High chirality transfer, good functional group compatibility | acs.orgbohrium.comorganic-chemistry.org |

| Borylative Coupling | Copper-catalyst with chiral bisphosphine ligand | Synthesis of enantioenriched α-branched allenes | Access to versatile chiral building blocks | rsc.org |

Furthermore, copper-catalyzed enantioselective coupling of vinyl arenes with bis(pinacolato)diboron (B136004) and propargylic phosphates provides a pathway to enantioenriched α-branched allenes. rsc.org These reactions demonstrate the potential to create stereogenic centers adjacent to the phosphorus-containing moiety, opening up new avenues for the design of novel chiral ligands and biologically active molecules. The development of such catalytic asymmetric methods is a critical step towards the practical synthesis of complex chiral derivatives of this compound.

Exploration of Novel Biological and Materials Applications

The versatile reactivity of this compound makes it a valuable precursor for a wide array of functional molecules with potential applications in both biology and materials science.

In the realm of medicinal chemistry, the triazole derivatives synthesized from this compound via "click" chemistry have shown significant promise. These triazolyl-phosphate compounds are being investigated for a range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects. nih.gov The 1,2,3-triazole ring can act as a pharmacophore, and its combination with the phosphate group can lead to compounds with unique biological profiles. For example, some novel triazole analogs have exhibited potent antitumor activity against various cancer cell lines. nih.gov

In the field of materials science, organophosphorus compounds are well-known for their flame-retardant properties. The incorporation of phosphorus-containing moieties into polymers can significantly enhance their fire resistance. Derivatives of this compound, particularly those that can be polymerized or incorporated into polymer backbones, are being explored for the development of new flame-retardant materials. frontiersin.org The presence of the alkyne group offers a handle for further functionalization or polymerization, allowing for the creation of tailored materials with specific properties. Phosphorus-containing alkynes are also valuable synthons in the creation of phosphorus-substituted heterocycles, which have applications as ligands for transition metal complexes and in the development of π-conjugated materials for electronics. bohrium.comresearchgate.netacs.org

| Application Area | Derivative Type | Potential Function | Reference(s) |

| Medicinal Chemistry | 1,2,3-Triazole-phosphates | Anticancer, anti-inflammatory, antimicrobial, antiviral agents | nih.gov |

| Materials Science | Polymerizable phosphate derivatives | Flame retardants | frontiersin.org |

| Materials Science | Phosphorus-substituted heterocycles | Ligands for catalysis, π-conjugated materials for electronics | bohrium.comresearchgate.netacs.org |

Advanced Computational Methodologies for Predictive Design

Advanced computational methodologies are becoming increasingly indispensable in the design and development of new molecules with desired properties, and this compound is no exception. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and machine learning are being employed to predict the biological activity and toxicity of organophosphate compounds. core.ac.uk These computational models can significantly accelerate the drug discovery process by identifying promising candidates for synthesis and experimental testing, thereby reducing time and cost.

For instance, computational studies can be used to design novel inhibitors of specific enzymes by modeling the interactions between the target protein and potential organophosphate ligands. mdpi.com By understanding the binding modes and energetic landscapes, researchers can rationally design molecules with enhanced potency and selectivity.

In materials science, computational chemistry plays a crucial role in predicting the properties of new materials. Density functional theory (DFT) and other quantum chemical methods can be used to calculate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. acs.org This information is vital for designing new materials with specific optical, electronic, or thermal properties. For example, computational design can aid in the development of novel organic frameworks or polymers with tailored characteristics for applications in areas such as gas storage or electronics. acs.org The predictive power of these computational tools allows for the in silico screening of a vast chemical space, guiding experimental efforts towards the most promising candidates.

The synergy between advanced computational modeling and experimental validation is expected to drive future innovations in the chemistry and application of this compound.

Q & A

Q. (Advanced)

- Plasticizer loading optimization : At 20 wt%, THEIC-MR phosphate decreases tensile strength (18.7 MPa → 13.2 MPa) but increases elongation at break by 150% .

- Molecular branching : Castor oil-derived plasticizers enhance compatibility, reducing migration (<3.5% weight loss vs. 7.2% for DOP) and improving mechanical trade-offs .

- Co-plasticization : Blending with small-molecule plasticizers (e.g., DOP) balances flame retardancy and flexibility .

What challenges arise in optimizing click chemistry reactions for synthesizing phosphonate-triazole conjugates from this compound?

Q. (Advanced)

- Reaction efficiency : Initial conditions (60°C, 10 min) yield 51–75% conversion; extending to 30 min improves yields .

- Catalyst selection : Cu(I) systems outperform Ru variants but require strict oxygen-free conditions.

- Purification challenges : Column chromatography is often needed to isolate triazolylmethyl phosphates from unreacted alkynes .

Which analytical approaches are recommended for quantifying diethyl phosphate metabolites in environmental or biological samples?

Q. (Basic)

- LC-MS/MS : Detects DEP as a pesticide metabolite using transitions like m/z 155→97. Validation includes spike-recovery tests (85–110%) and LOQ determination (0.1 ng/mL) .

- Isotope dilution : Enhances precision via deuterated internal standards (e.g., DEP-d10) .

- Solid-phase extraction (SPE) : Pre-concentrates DEP from urine or water samples prior to analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.